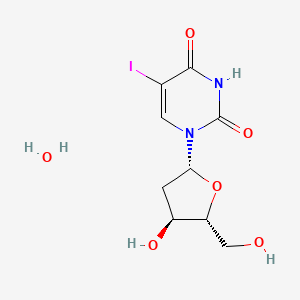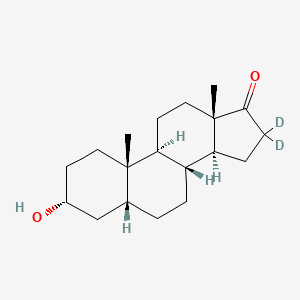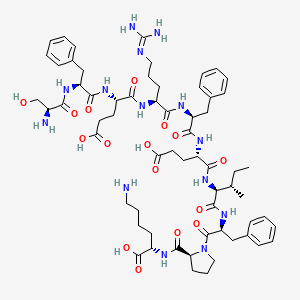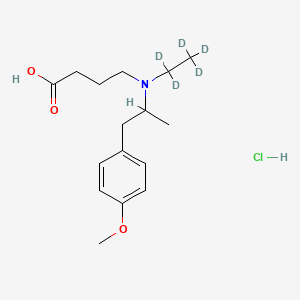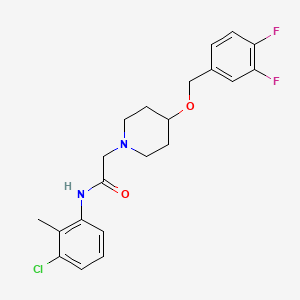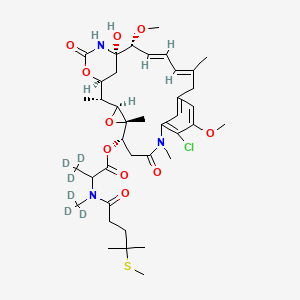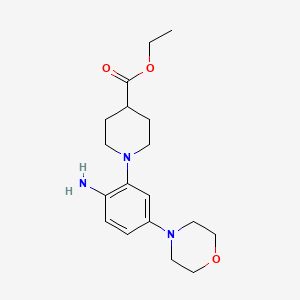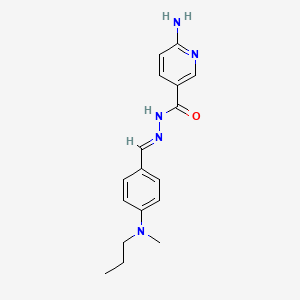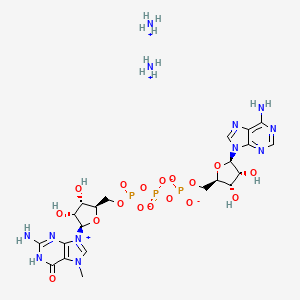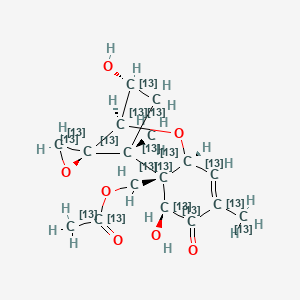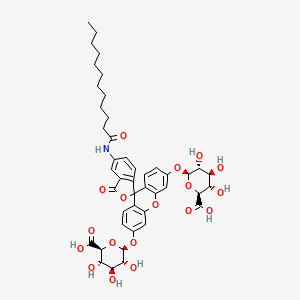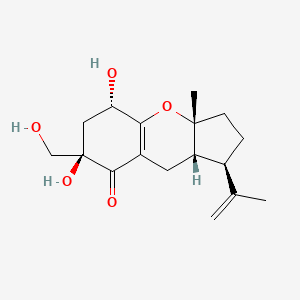
Guignardone J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guignardone J is a secondary metabolite isolated from the endophytic fungus Phyllosticta capitalensis This compound belongs to the class of meroterpenoids, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guignardone J is typically isolated from the endophytic fungus Phyllosticta capitalensis. The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research is needed to develop efficient and cost-effective methods for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Guignardone J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogues with different biological properties.
Aplicaciones Científicas De Investigación
Guignardone J has shown promise in several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new derivatives with enhanced properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its medical applications.
Mecanismo De Acción
Guignardone J is part of a family of meroterpenoids, which includes compounds such as Guignardone A, Guignardone B, and Guignardone I . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its distinct molecular structure and specific bioactive properties, which set it apart from other meroterpenoids.
Comparación Con Compuestos Similares
- Guignardone A
- Guignardone B
- Guignardone I
Propiedades
Fórmula molecular |
C17H24O5 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(1R,3aR,5S,7R,9aS)-5,7-dihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O5/c1-9(2)10-4-5-16(3)12(10)6-11-14(22-16)13(19)7-17(21,8-18)15(11)20/h10,12-13,18-19,21H,1,4-8H2,2-3H3/t10-,12-,13-,16+,17+/m0/s1 |
Clave InChI |
NDRMXJQIHGDADJ-AWKHGQQRSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C |
SMILES canónico |
CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


